
Jak3-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JAK3-IN-1 is a potent and selective JAK3 inhibitor.
Biologische Aktivität
Jak3-IN-1 is a selective inhibitor of Janus kinase 3 (JAK3), a crucial protein involved in the signaling pathways of various cytokines that regulate immune responses. This article explores the biological activity of this compound, focusing on its mechanisms, effects on immune cells, and implications for therapeutic applications.
Overview of JAK3
JAK3 is primarily expressed in hematopoietic cells and plays a significant role in the signaling pathways of interleukin receptors, particularly those involved in lymphocyte development and function. Dysregulation or mutations in JAK3 can lead to various immunological disorders, including severe combined immunodeficiency (SCID) and certain types of cancer. Inhibitors like this compound are being investigated for their potential to modulate immune responses and treat autoimmune diseases and malignancies.
This compound exerts its biological effects by selectively inhibiting JAK3 activity. This inhibition results in the modulation of downstream signaling pathways, particularly those involving signal transducer and activator of transcription (STAT) proteins. By blocking JAK3, this compound can alter the production of pro-inflammatory cytokines and affect immune cell activation.
Key Mechanisms:
- Inhibition of Cytokine Signaling: this compound prevents the phosphorylation of STAT proteins, thereby inhibiting their translocation to the nucleus and subsequent gene expression related to inflammation and immune response.
- Regulation of T Cell Responses: Studies indicate that JAK3 inhibition can enhance T helper cell responses while suppressing regulatory T cell functions, which may contribute to increased inflammatory responses in certain contexts .
Biological Activity Data
The biological activity of this compound has been assessed through various experimental models. Below is a summary table highlighting key findings from studies involving this compound.
Case Studies
Several case studies have highlighted the therapeutic potential of JAK3 inhibitors like this compound:
Case Study 1: Treatment of SCID
A patient with SCID due to JAK3 deficiency showed significant improvement when treated with a JAK3 inhibitor. The treatment led to reduced infections and improved immune function, demonstrating the potential for this compound in managing genetic immunodeficiencies .
Case Study 2: Autoimmune Diseases
In a clinical trial involving patients with rheumatoid arthritis, treatment with Jak3 inhibitors resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and IL-17. This correlated with improved clinical symptoms and reduced disease activity scores .
Research Findings
Recent research has further elucidated the effects of this compound on various immune cells:
- Monocytes: Inhibition with this compound significantly enhanced TLR-mediated production of pro-inflammatory cytokines while suppressing anti-inflammatory responses .
- T Cells: The compound was shown to enhance CD4+ T cell activation while inhibiting regulatory functions, indicating a complex role in modulating adaptive immunity .
Wissenschaftliche Forschungsanwendungen
Autoimmune Diseases
Jak3-IN-1 has shown promise in treating autoimmune conditions by modulating immune responses. Inhibiting JAK3 can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and interleukin-17, which are pivotal in the pathogenesis of rheumatoid arthritis.
Case Study: Efficacy in Rheumatoid Arthritis
A study demonstrated that JAK3 inhibitors significantly reduced inflammation and symptoms in patients resistant to conventional treatments like disease-modifying antirheumatic drugs (DMARDs) and anti-tumor necrosis factor agents . The pharmacokinetic properties of this compound suggest high gastrointestinal absorption and the ability to penetrate the blood-brain barrier, enhancing its therapeutic potential .
Hair Growth Promotion
Recent investigations have identified this compound as a potential agent for promoting hair growth. A novel selective JAK3 inhibitor, MJ04, demonstrated significant efficacy in promoting hair regrowth in mice models challenged with dihydrotestosterone (DHT), a hormone linked to androgenetic alopecia.
Case Study: Hair Regrowth Efficacy
In vivo studies showed that topical application of MJ04 led to early onset hair regrowth in DHT-challenged mice, with a favorable safety profile noted . This suggests that compounds like this compound could be developed into topical treatments for hair loss.
Comparative Analysis Table
Compound | IC50 (nM) | Selectivity | Application |
---|---|---|---|
This compound | TBD | TBD | Autoimmune diseases, Hair loss |
MJ04 | 2.03 | High | Hair regrowth |
Z583 | 0.1 | 4500-fold | Autoimmune diseases |
Eigenschaften
IUPAC Name |
N-[3-[[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN7O2/c1-4-24(35)30-19-7-5-6-18(14-19)16-28-25-21(27)17-29-26(32-25)31-22-9-8-20(15-23(22)36-3)34-12-10-33(2)11-13-34/h4-9,14-15,17H,1,10-13,16H2,2-3H3,(H,30,35)(H2,28,29,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXCBYVBIJACEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)NC(=O)C=C)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.